3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core linked to a 2,5-dichlorothiophen-3-yl moiety and a benzenesulfonyl-propanamide side chain. The benzenesulfonyl group enhances hydrophobicity and binding affinity to hydrophobic enzyme pockets, while the dichlorothiophene moiety may contribute to electron-deficient properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S2/c16-11-8-10(13(17)25-11)14-19-20-15(24-14)18-12(21)6-7-26(22,23)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFZOLULELSWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorothiophene Moiety: This step involves the coupling of the oxadiazole intermediate with a dichlorothiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonyl moiety participates in nucleophilic substitutions and hydrolysis reactions:
Hydrolysis
-
Acidic Conditions : Cleavage of the sulfonamide bond occurs via protonation of the nitrogen, leading to formation of benzenesulfonic acid and the corresponding amine derivative. This reaction is pH-dependent, with optimal rates observed at pH < 3.
-
Basic Conditions : Hydrolysis under alkaline conditions (NaOH, 60°C) yields sodium benzenesulfinate and the oxadiazole-propanamide intermediate .
Nucleophilic Substitution
-
The sulfonyl sulfur undergoes nucleophilic attack by amines or thiols. For example, treatment with ethylenediamine in DMF produces bis-sulfonamide derivatives .
1,3,4-Oxadiazole Ring Reactivity
The oxadiazole core enables ring-opening and cycloaddition reactions:
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the oxadiazole ring to form a semicarbazide intermediate, which further degrades into hydrazine derivatives .
-
Base-Mediated Decomposition : NaOH in ethanol opens the ring via nucleophilic attack at the C5 position, yielding a hydrazide intermediate .
Cycloaddition Reactions
-
The oxadiazole acts as a diene in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .
Dichlorothiophene Reactivity
The 2,5-dichlorothiophene moiety undergoes selective functionalization:
Electrophilic Substitution
-
Chlorine atoms deactivate the thiophene ring, but bromination (Br₂/FeCl₃) occurs at the C4 position due to steric and electronic effects .
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) replaces chlorine atoms at C2 or C5, enabling aryl group installation .
Propanamide Chain Reactivity
The propanamide group participates in hydrolysis and condensation:
Hydrolysis
-
Acidic Hydrolysis (H₂SO₄, 100°C): Converts the amide to propanoic acid and releases the oxadiazole-thiophene amine .
-
Enzymatic Hydrolysis : Liver esterases cleave the amide bond in vitro, generating metabolites like 3-(benzenesulfonyl)propanoic acid .
Condensation Reactions
-
Reaction with aldehydes (e.g., benzaldehyde) in the presence of acetic anhydride forms Schiff base derivatives .
Functionalization via Oxidative Pathways
Synthetic Modifications for Biological Activity
Key derivatives and their applications:
-
Alkylation at Oxadiazole N2 : Methylation (CH₃I, K₂CO₃) enhances α-glucosidase inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for parent compound) .
-
Acylation of Propanamide : Acetylated derivatives show improved COX-2 selectivity (SI > 15) .
Stability Under Physiological Conditions
-
pH Stability : Degrades rapidly at pH > 9 (t₁/₂ = 2.3 h) but remains stable at pH 5–7 (t₁/₂ > 48 h) .
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and HCl gases .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Recent advances in catalytic cross-coupling and enzymatic hydrolysis further expand its synthetic utility .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives similar to 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies:
- In Vitro Studies : A series of benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with the oxadiazole structure showed IC50 values below 100 μM, suggesting potent anticancer properties .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, specific derivatives were shown to increase the number of apoptotic cells significantly when treated with the compound in vitro .
Enzyme Inhibition
Another promising application of this compound is its potential as an inhibitor of key enzymes involved in various biological processes.
Enzyme Inhibition Studies:
- Acetylcholinesterase Inhibition : Research has indicated that sulfonamide derivatives can act as acetylcholinesterase inhibitors. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
- α-Glucosidase Inhibition : Compounds similar to this compound have also been evaluated for their ability to inhibit α-glucosidase. This inhibition can be beneficial in managing type 2 diabetes mellitus by delaying carbohydrate absorption .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications on the oxadiazole ring and the sulfonamide group can significantly influence biological activity.
Key Findings:
- Variations in substituents on the oxadiazole ring have been linked to enhanced anticancer activity. For instance, introducing electron-withdrawing groups has been shown to improve potency against certain cancer cell lines .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring might interact with nucleophilic sites in proteins, while the dichlorothiophene moiety could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as those reported in Arabian Journal of Medicinal Chemistry (2020), share key motifs like the 1,3,4-oxadiazole core and propanamide side chains but differ in substituents (Table 1).
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 3-(Benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | C₁₆H₁₂Cl₂N₃O₃S₂ | 435.32 | Not reported | Benzenesulfonyl, dichlorothiophene |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) | C₁₆H₁₇N₅O₂S₂ | 375.47 | 134–136 | Thiazolylmethyl, sulfanyl, methylphenyl |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) | C₁₆H₁₇N₅O₂S₂ | 375.47 | 148–150 | Thiazolylmethyl, sulfanyl, methylphenyl |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) | C₁₇H₁₉N₅O₂S₂ | 389.49 | 165–167 | Thiazolylmethyl, sulfanyl, dimethylphenyl |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) | C₁₇H₁₉N₅O₂S₂ | 389.49 | 173–175 | Thiazolylmethyl, sulfanyl, dimethylphenyl |
Key Observations :
Structural Differences: The target compound replaces the thiazolylmethyl-sulfanyl group in analogs 7c–7f with a benzenesulfonyl moiety. This substitution likely increases steric bulk and electron-withdrawing effects, altering solubility and metabolic stability .
134–150°C for mono-methyl analogs) . This suggests that the dichlorothiophene and benzenesulfonyl groups may further elevate thermal stability.
Spectral Data :
- While IR and NMR data for the target compound are unavailable, analogs 7c–7f exhibit characteristic peaks:
- IR : N–H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C–S (~670 cm⁻¹) .
- ¹H NMR : Protons adjacent to the oxadiazole ring resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
Biological Implications :
- Analogs 7c–7f demonstrated moderate antimicrobial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) . The target compound’s dichlorothiophene and benzenesulfonyl groups may enhance activity against resistant strains due to improved membrane penetration.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a novel derivative featuring a benzenesulfonyl group and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular formula of the compound is . Its structure includes:
- A benzenesulfonyl group which is known for enhancing solubility and biological activity.
- A 1,3,4-oxadiazole ring that is associated with various pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a broad spectrum of biological activities. Specifically, the oxadiazole moiety has been linked to:
- Antimicrobial activity : Effective against various bacterial strains and fungi.
- Antitumor properties : Potential to inhibit cancer cell proliferation.
Summary of Findings
-
Antimicrobial Activity :
- The compound has shown significant efficacy against Escherichia coli and Candida albicans, with some derivatives demonstrating exceptional anti-biofilm activity against Pseudomonas aeruginosa .
- A study reported that certain oxadiazole derivatives exhibited good antimicrobial activity, suggesting that structural modifications could enhance effectiveness .
-
Anticancer Activity :
- Compounds similar to this compound have been evaluated for their cytotoxic effects on human cancer cell lines. Preliminary results suggest that these compounds may induce apoptosis in cancer cells .
- The structure's ability to inhibit specific enzymes related to cancer progression has been highlighted in several studies .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of various oxadiazole derivatives, including the target compound. Results indicated that modifications to the oxadiazole ring significantly influenced antimicrobial potency. The most promising derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Properties
In vitro assays on human cancer cell lines demonstrated that certain oxadiazole derivatives could inhibit cell growth effectively. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli, C. albicans | Significant inhibition and biofilm reduction |
| Anticancer | Human cancer cell lines | Induction of apoptosis, growth inhibition |
| Enzyme Inhibition | Various (specific enzymes) | Inhibition of enzyme activity linked to tumor growth |
Table 2: Structural Modifications and Their Biological Impacts
| Compound Variant | Structural Change | Biological Activity Observed |
|---|---|---|
| Original Compound | - | Baseline activity |
| Variant A (with methyl substitution) | Methyl group added | Enhanced antimicrobial activity |
| Variant B (with halogen substitutions) | Halogen atoms added | Increased anticancer efficacy |
Q & A
Q. What are the critical steps in synthesizing 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide, and how can purity be optimized?
Answer: The synthesis involves:
Formation of the 1,3,4-oxadiazole ring : Cyclization of a thiosemicarbazide intermediate under reflux with reagents like phosphoryl chloride (POCl₃) or using carbodiimide coupling agents.
Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine.
Amidation : Coupling the propanamide moiety using activated esters (e.g., HATU or EDCI) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Q. Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for purification.
- Monitor reaction progress via TLC and confirm final purity with HPLC (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
Q. How can researchers assess the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing :
- Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (degradation study).
- Analyze degradation products monthly via HPLC.
- Solvent Compatibility : Test solubility and stability in DMSO, DMF, and aqueous buffers (pH 4–9). Prefer lyophilization for aqueous solutions .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?
Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
- Orthogonal Assays : Validate urease inhibition (if applicable) via ammonia release assays and molecular docking studies to confirm binding to the enzyme’s active site .
- Control for Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure observed activity is not due to cell death .
Q. What strategies can optimize reaction yields for scale-up synthesis?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) for enhanced coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) for cyclization steps while maintaining >80% yield .
Q. How to address discrepancies in NMR spectral data during structural elucidation?
Answer:
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, e.g., distinguish oxadiazole C-2/C-5 positions or confirm amide rotamers .
- Compare with Analogues : Cross-reference data with structurally similar compounds (e.g., dichlorothiophene derivatives) .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., urease) to refine binding hypotheses .
- Toxicity Alerts : Screen for reactive groups (e.g., sulfonamides) using Derek Nexus or Toxtree .
Q. How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications :
- Replace dichlorothiophene with other heterocycles (e.g., furan, pyridine).
- Vary substituents on the benzenesulfonyl group (e.g., -NO₂, -OCH₃).
- Biological Testing : Prioritize derivatives with improved solubility (clogP < 3) and test against a panel of enzymes/cell lines .
- Data Correlation : Use QSAR models to link structural features (e.g., Hammett σ values) to activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
